

# A Technical Guide to the Synthesis and Characterization of Prulifloxacin Fumarate Salt

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## Compound of Interest

Compound Name: *Prulifloxacin*

Cat. No.: *B1679801*

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This technical guide provides a comprehensive overview of the synthesis, characterization, and physicochemical properties of **prulifloxacin** fumarate salt. **Prulifloxacin**, a potent fluoroquinolone antibiotic, is a prodrug that is metabolized to its active form, ulifloxacin.[1][2] The formation of a fumarate salt is a strategic approach to enhance the aqueous solubility and thermal characteristics of the parent drug, which is classified as a BCS Class II drug due to its poor solubility.[3]

## Synthesis of Prulifloxacin Fumarate

The synthesis of **prulifloxacin** fumarate involves the reaction of **prulifloxacin** with fumaric acid.[3] Fumaric acid is a widely accepted pharmaceutical and food additive, making it a suitable counterion for salt formation.[3] The process is designed to be scalable and efficient for industrial production.[4]

## Experimental Protocol

The following protocol details the synthesis of **prulifloxacin** fumarate salt:

- **Dissolution:** Dissolve 5 grams of **prulifloxacin** in a mixture of 35 ml of methanol and 140 ml of dichloromethane at a temperature of 25-30°C.[3]
- **Filtration:** Filter the solution through a micron filter to remove any particulate matter.[3]

- Salt Formation: Add 1.26 grams of fumaric acid to the filtrate.[3]
- Reaction: Stir the mixture at 25-30°C for 2-3 hours to facilitate the precipitation of the product.[3]
- Isolation: Filter the precipitated **prulifloxacin** fumarate salt.[3]
- Drying: Dry the product under vacuum at 50°C to remove residual solvents, yielding a white crystalline powder.[3]

The reported yield for this process is 5.3 grams.[3]

## Physicochemical Characterization

A battery of analytical techniques is employed to confirm the formation of the fumarate salt and to characterize its physicochemical properties. These methods include Powder X-ray Diffraction (PXRD), Infrared (IR) Spectroscopy, Differential Scanning Calorimetry (DSC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.[3]

## Quantitative Data Summary

Property	Prulifloxacin	Prulifloxacin Fumarate	Reference
Melting Point	Not Specified	245°C	[3]
Aqueous Solubility	20 µg/ml	410 µg/ml	[3]
Hygroscopicity (at 90% RH)	Not Specified	0.38% water sorption	[3]

## Characterization Methodologies

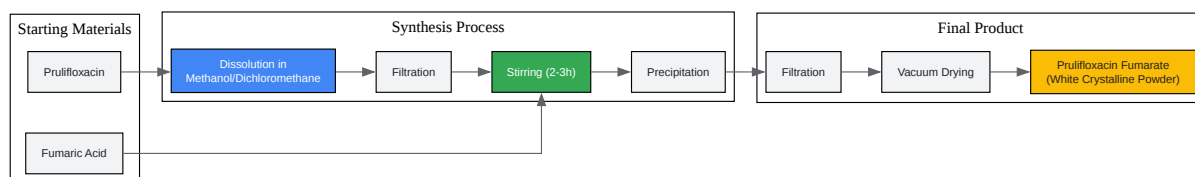
- Powder X-ray Diffraction (PXRD): PXRD patterns are used to confirm the crystalline structure of the salt, which is distinguishable from the parent compound.[3]
- Infrared (IR) Spectroscopy: IR spectra provide evidence of salt formation. Key vibrational frequencies for **prulifloxacin** fumarate include:

- 3437  $\text{cm}^{-1}$  (O-H stretching)[3]
- 1814  $\text{cm}^{-1}$  (C=O stretching of ester)[3]
- 1707  $\text{cm}^{-1}$  (C=O stretching of carboxylic acid, indicating an unionized COOH group)[3]
- 1627  $\text{cm}^{-1}$  (C=O stretching of ketone)[3]
- A broad peak at 2448  $\text{cm}^{-1}$  is attributed to the protonated piperazine group ( $\text{NH}_2^+$ ), confirming the transfer of a proton from the acid to the base.[3]
- Differential Scanning Calorimetry (DSC): DSC is conducted to determine the melting point and thermal behavior of the salt. Samples (3-5 mg) are typically scanned from 30°C to 300°C at a rate of 10°C/min under a nitrogen purge.[3]
- $^1\text{H}$  Nuclear Magnetic Resonance ( $^1\text{H}$  NMR) Spectroscopy:  $^1\text{H}$  NMR confirms the 1:1 stoichiometric ratio of **prulifloxacin** to fumaric acid in the salt. The chemical shifts for **prulifloxacin** fumarate are as follows:  $\delta$  7.81 (d, 1H), 6.92 (d, 1H), 6.62 (s, 2H), 6.39 (q, 1H), 3.73 (s, 2H), 3.16-3.69 (m, 4H), 2.54-2.63 (m, 4H), 1.9-2.13 (m, 6H).[3]
- Aqueous Solubility Determination: Saturation solubility studies are performed in water at  $35\pm 2^\circ\text{C}$ . Excess sample is added to vials of water and shaken until saturation is reached. The concentration of the filtered solution is then determined spectrophotometrically at a  $\lambda_{\text{max}}$  of 280 nm.[3]
- Hygroscopicity (Dynamic Vapour Sorption): DVS analysis is used to assess the moisture sorption characteristics of the salt, indicating its physical stability at varying humidity levels.[3]

## Mechanism of Action

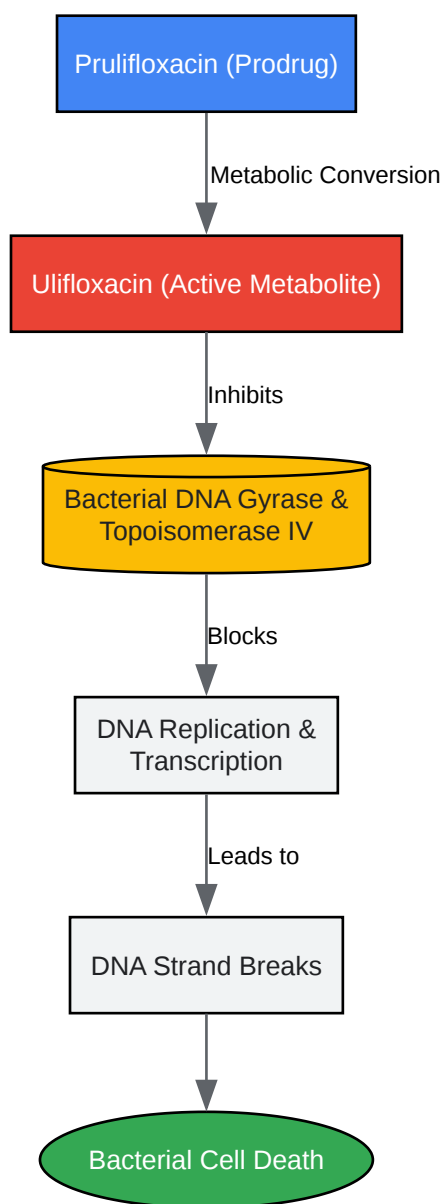
**Prulifloxacin** is a prodrug that is converted in the body to its active metabolite, ulifloxacin.[5][6] Ulifloxacin exerts its antibacterial effect by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination.[1][5] This inhibition leads to breaks in the bacterial DNA, ultimately resulting in cell death.[5] The bactericidal activity of **prulifloxacin** is concentration-dependent.[5]

## Visualizations



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Caption: Workflow for the synthesis of **prulifloxacin** fumarate salt.



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Caption: Mechanism of action of **prulifloxacin**.

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